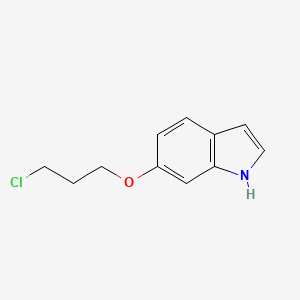

6-(3-Chloro-propoxy)-1H-indole

Description

Overview of the Indole (B1671886) Heterocyclic System in Chemical Biology

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous and essential scaffold in the realm of chemical biology. irjmets.comrsc.org This heterocyclic aromatic compound is the foundation for a vast array of biologically active molecules, including naturally occurring compounds and synthetic drugs. irjmets.comnih.gov Its structural versatility and ability to interact with diverse biological targets have made it a privileged scaffold in drug discovery. nih.govresearchgate.net

Indole derivatives are integral to numerous physiological processes. irjmets.com For instance, the essential amino acid tryptophan contains an indole moiety and serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). irjmets.comrsc.org The indole structure is also found in many alkaloids with significant pharmacological properties. rsc.org The electron-rich nature of the indole nucleus makes it amenable to various chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored biological activities. irjmets.com Researchers have successfully developed indole-based compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others. rsc.orgresearchgate.netpcbiochemres.com

Rationale for Investigating 6-(3-Chloro-propoxy)-1H-indole

The terminal chlorine atom on the propoxy chain is a key reactive site. It can participate in nucleophilic substitution reactions, allowing for the convenient attachment of various other functional groups. This "handle" enables the synthesis of a library of derivatives from a single precursor, facilitating structure-activity relationship (SAR) studies. Such studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. The length of the propoxy chain also provides a flexible spacer, which can be critical for achieving optimal binding to a biological target.

Historical Perspective of Indole Derivatives in Mechanistic Studies

Historically, indole derivatives have been instrumental in advancing our understanding of various chemical and biological mechanisms. acs.orgacs.org The Fischer indole synthesis, a classic method for creating indoles, has itself been the subject of extensive mechanistic studies. acs.org The reactivity of the indole nucleus, particularly at the C3 position, has been thoroughly explored, revealing its susceptibility to electrophilic substitution. irjmets.comresearchgate.net

In the context of biological systems, indole-containing molecules have served as probes to elucidate enzymatic reactions and receptor-ligand interactions. acs.org For example, studies on the binding of indole derivatives to proteins have provided insights into the forces that govern molecular recognition. acs.org The investigation of how indole alkaloids interact with their biological targets has been pivotal in understanding their pharmacological effects. nih.gov Furthermore, the study of the metabolism of indole-containing drugs has contributed to the broader knowledge of drug disposition and biotransformation pathways.

Definitional Scope and Academic Relevance of the Compound

This compound is a synthetic organic compound. Its academic relevance stems primarily from its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the reactive chloropropoxy group allows for its use in the development of novel compounds for high-throughput screening in drug discovery programs.

The study of its synthesis and reactivity contributes to the fundamental knowledge of organic chemistry. Researchers in medicinal chemistry and chemical biology utilize this and similar compounds to design and synthesize new therapeutic agents or molecular probes to investigate biological processes.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| CAS Number | 70260-95-6 |

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chloropropoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-5-1-7-14-10-3-2-9-4-6-13-11(9)8-10/h2-4,6,8,13H,1,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVHQYVHEVLNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468410 | |

| Record name | 6-(3-CHLORO-PROPOXY)-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-96-7 | |

| Record name | 6-(3-Chloropropoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-CHLORO-PROPOXY)-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Chloro Propoxy 1h Indole and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-(3-chloro-propoxy)-1H-indole, the primary disconnection is at the ether linkage, separating the indole (B1671886) core from the propoxy side chain. This leads to two key synthons: a 6-hydroxyindole (B149900) equivalent and a 3-chloropropyl electrophile.

A second key disconnection involves the formation of the indole ring itself. Various classical indole syntheses, such as the Fischer, Bischler, or Reissert methods, can be envisioned, starting from appropriately substituted anilines or other aromatic precursors. The choice of strategy often depends on the availability and reactivity of the starting materials.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: the 6-substituted 1H-indole core and the 3-chloro-propoxy side chain.

Strategies for 6-Substituted 1H-Indole Core Formation

The formation of the 6-hydroxy-1H-indole core is a critical step. Several synthetic routes have been developed to achieve this. One facile method involves the regioselective chloroacetylation of 1-pivaloylindole, followed by a Baeyer-Villiger oxidation to introduce the oxygen functionality at the 6-position. thieme-connect.com Subsequent deprotection yields the desired 6-hydroxyindole. thieme-connect.com

Another approach is the Bischler-Möhlau reaction, which involves the condensation of m-aminophenol and benzoin (B196080) to produce both 4-hydroxy and 6-hydroxyindoles. chimicatechnoacta.ru More recent methods include a catalyst-free condensation of carboxymethyl cyclohexadienones with amines to afford 6-hydroxyindoles regiospecifically. acs.org Gold-catalyzed reactions of alkynylcyclohexadienones and substituted amines also provide an efficient route to this key intermediate. acs.org A summary of different synthetic approaches for 6-hydroxyindole is presented below:

| Starting Material(s) | Key Reaction Type | Product | Reference |

| 1-Pivaloylindole | Friedel-Crafts Acylation, Baeyer-Villiger Oxidation | 6-Hydroxyindole | thieme-connect.com |

| m-Aminophenol, Benzoin | Bischler-Möhlau Reaction | 4-Hydroxy- and 6-Hydroxyindole | chimicatechnoacta.ru |

| Carboxymethyl Cyclohexadienones, Amines | Condensation | 6-Hydroxyindoles | acs.org |

| Alkynylcyclohexadienones, Amines | Gold-Catalyzed Cyclization | 6-Hydroxyindoles | acs.org |

| 6-Phenylmethoxyindole | Catalytic Hydrogenation | 6-Hydroxyindole | prepchem.com |

Elaboration of the 3-Chloro-propoxy Side Chain

The 3-chloro-propoxy side chain is typically introduced via alkylation of the 6-hydroxyindole precursor. A common and commercially available reagent for this purpose is 1-bromo-3-chloropropane (B140262). wikipedia.orgscbt.com This bifunctional molecule allows for a selective reaction at the more reactive bromine-bearing carbon, leaving the chloro group intact for potential further modifications. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group of the 6-hydroxyindole, thereby activating it for nucleophilic attack on the alkyl halide. nih.gov

Regioselective Functionalization Approaches

Achieving regioselectivity, specifically at the C6 position of the indole ring, is a significant challenge in indole chemistry due to the higher reactivity of the pyrrole (B145914) ring (N1, C2, and C3 positions). rsc.org For the synthesis of 6-substituted indoles, directing groups are often employed to guide the functionalization to the desired position on the benzene (B151609) ring. For instance, a removable sulfonamide group at the N1 position has been used to direct C-H olefination to the C6 position. nih.gov

Metal-free catalytic approaches have also been developed for the C6 functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid. frontiersin.org Organocatalytic methods employing ortho-hydroxybenzyl alcohols have also proven effective for the chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles. nih.gov

Reaction Optimization and Process Development

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions, including the choice of catalyst systems.

Catalyst Systems and Reaction Conditions

The O-alkylation of 6-hydroxyindole with 1-bromo-3-chloropropane is a crucial step that requires careful selection of a catalyst and reaction conditions to maximize yield and minimize side products. Phase-transfer catalysis is a particularly effective method for the alkylation of phenols with reagents like 1-bromo-3-chloropropane. researchgate.net Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts in these reactions. researchgate.net

The choice of base and solvent is also critical. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in solvents like ethanol (B145695) or dimethylformamide (DMF). nih.gov For instance, the reaction of hydroxyindoles with 1-bromo-3-chloropropane has been successfully carried out in ethanol with K₂CO₃ at reflux. nih.gov The reaction conditions for the alkylation of phenols can be summarized as follows:

| Phenolic Substrate | Alkylating Agent | Catalyst/Base | Solvent | Outcome | Reference |

| Phenols | 1-Bromo-3-chloropropane | Phase-Transfer Catalyst (Quaternary Ammonium Salt) | Biphasic System | 1-Aryloxy-3-chloropropane | researchgate.net |

| Hydroxyindoles | 1-Bromo-3-chloropropane | K₂CO₃ | Ethanol | Chloroalkoxyindoles | nih.gov |

| 6-Hydroxy-1H-indole | Alkyl/benzyl halide | Cs₂CO₃ or K₂CO₃ | DMF | 6-Alkoxyindoles | nih.gov |

| Phenol (B47542) Derivatives | Alcohols | Lewis or Brønsted Acid | - | O-Alkylated Phenols | rsc.org |

Solvent Selection and Reaction Medium Effects

The synthesis of this compound, typically achieved via a Williamson ether synthesis by alkylating the hydroxyl group of 6-hydroxy-1H-indole with a 3-chloropropylating agent like 1-bromo-3-chloropropane, is significantly influenced by the choice of solvent. The reaction medium affects solubility, reaction rates, and the formation of byproducts.

Polar aprotic solvents are generally preferred for this type of nucleophilic substitution reaction. Solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly employed. DMF, with its high polarity, effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), leaving the indole alkoxide nucleophile more reactive. This often leads to higher reaction rates. Acetonitrile offers a good balance of polarity and a lower boiling point, simplifying its removal post-reaction. Acetone is a less polar, but still effective, medium, often used with stronger bases.

The selection of the solvent can also dictate the reaction temperature, which in turn affects reaction time and selectivity. For instance, reactions in toluene, a nonpolar solvent, may require higher temperatures and the use of a phase-transfer catalyst to facilitate the reaction between the aqueous base phase and the organic reactant phase. researchgate.net In contrast, reactions in DMF can often proceed at lower temperatures, from room temperature to around 70-100°C. google.comresearchgate.net The protic or aprotic nature of the solvent is critical; protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to lower yields or the need for more forcing conditions.

| Solvent | Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Room temperature to 100°C | Excellent solubility for reactants; enhances nucleophilicity, leading to higher reaction rates. researchgate.net | High boiling point makes removal difficult; potential for decomposition at high temperatures. |

| Acetonitrile (MeCN) | Polar Aprotic | Reflux (approx. 82°C) | Good reaction rates; easier to remove than DMF. | Lower polarity might result in slower reactions compared to DMF. |

| Acetone | Polar Aprotic | Reflux (approx. 56°C) | Low cost; easy to remove. | May require stronger bases or longer reaction times. |

| Tetrahydrofuran (THF) | Polar Aprotic | Room temperature to reflux (approx. 66°C) | Good solvent for many organic compounds; often used with strong bases like NaH. rsc.org | Can form peroxides; lower boiling point limits reaction temperature. |

| Toluene | Nonpolar | Reflux (approx. 111°C), often with a phase-transfer catalyst. | Azeotropic removal of water is possible. google.com | Low solubility for inorganic bases; requires higher temperatures. google.com |

Yield Enhancement and Purity Control

Optimizing the yield and purity of this compound requires careful control over several reaction parameters. The choice of base, stoichiometry of reactants, reaction temperature, and duration are all critical factors.

Base Selection: The strength and nature of the base are paramount. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). Potassium carbonate is a widely used, moderately strong base that is easy to handle. Cesium carbonate is more basic and can sometimes lead to higher yields, particularly in less polar solvents. Sodium hydride is a very strong, non-nucleophilic base that ensures complete deprotonation of the phenol, but it is also highly reactive and requires anhydrous conditions and careful handling. semanticscholar.org

Stoichiometry and Reaction Control: Using a slight excess of the alkylating agent (e.g., 1-bromo-3-chloropropane) can drive the reaction to completion. However, a large excess can lead to the formation of dialkylated byproducts or reaction at the indole nitrogen. Controlling the temperature is crucial for minimizing side reactions. For instance, N-alkylation can compete with O-alkylation, especially at higher temperatures. semanticscholar.org Therefore, the reaction is often conducted at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Purity Control during Work-up: The work-up procedure is vital for initial purity enhancement. After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate (B1210297). Washing the organic layer with brine helps to remove residual water and some water-soluble impurities. Careful removal of the solvent under reduced pressure prevents thermal degradation of the product.

| Parameter | Strategy | Rationale | Example from Analogous Syntheses |

|---|---|---|---|

| Base | Use of K₂CO₃ or Cs₂CO₃ | Effective, easy to handle, and minimizes harsh conditions that can lead to side reactions. | K₂CO₃ is commonly used in DMF for alkylations of phenols. mdpi.com |

| Temperature | Maintain moderate temperatures (e.g., 60-80°C) | Balances reaction rate with minimizing side reactions like N-alkylation or decomposition. | A reaction temperature of 70°C was used for a similar alkylation. researchgate.net |

| Reactant Ratio | Slight excess (1.1-1.5 equivalents) of alkylating agent | Ensures complete consumption of the starting phenol without excessive byproducts. | Molar ratios of 1:1 to 1:1.5 are often employed. google.com |

| Reaction Monitoring | TLC or HPLC analysis | Allows for quenching the reaction at the point of maximum product formation, avoiding byproduct accumulation. | TLC is a standard method for monitoring reaction progress in organic synthesis. |

Purification Techniques and Scale-Up Considerations

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. The primary methods employed are chromatography and crystallization, which are also subject to considerations for scaling up the synthesis from laboratory to industrial production.

Chromatographic Separations

Column chromatography is the most common technique for the purification of indole derivatives on a laboratory scale. For this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is usually a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired product, separating it from more polar byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) serves as a powerful analytical tool to assess the purity of the final product. It can also be used for preparative separations to obtain highly pure samples. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (potentially with a modifier like formic acid for mass spectrometry compatibility), would be suitable for this compound, similar to methods used for other indole derivatives like 6-methoxy-1H-indole. sielc.com

On a larger scale, automated flash chromatography systems can handle kilogram quantities, but the cost of solvent and silica gel can be substantial. Therefore, for industrial production, optimizing the reaction to minimize impurities is preferred to reduce the reliance on chromatography. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Application | Considerations |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Primary purification of crude product on a lab scale. | Effective but can be time-consuming and uses large solvent volumes. researchgate.netrsc.org |

| Analytical HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water | Purity assessment of final product. | Provides high-resolution separation for accurate purity determination. sielc.comnih.gov |

| Preparative HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water | Isolation of high-purity material for reference standards or specific studies. | Costly and not typically used for bulk production. sielc.com |

Crystallization and Recrystallization Protocols

Crystallization is a highly effective and economical method for purifying solid compounds, and it is the preferred method for large-scale production. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent.

For this compound, suitable solvent systems for crystallization would likely include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (an anti-solvent, like hexane or heptane). The selection of the appropriate solvent or solvent system is determined empirically. A successful protocol involves slow cooling to promote the formation of large, pure crystals. The final product is then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. In many synthetic procedures for related compounds, crystallization is the final purification step to yield a high-purity solid. mdpi.comgoogle.com

Sustainable Synthesis Practices

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoles to reduce environmental impact and improve safety and efficiency. beilstein-journals.orgtandfonline.com

Solvent Choice: A key aspect of sustainable synthesis is the use of greener solvents. Replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives such as ethanol, 2-methyl-THF, or even water (with a phase-transfer catalyst) can significantly improve the green profile of the synthesis. researchgate.netrsc.org

Catalysis: The development of catalytic methods can reduce the need for stoichiometric reagents. While the Williamson ether synthesis is not typically catalytic, related indole syntheses have benefited from palladium-on-carbon (Pd/C) catalysts, which can be recycled and reused. chemistryviews.org

Process Intensification: Techniques like microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purities. tandfonline.comtandfonline.com One-pot or multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, also align with green chemistry principles by reducing solvent use, waste generation, and energy consumption. rsc.org Adopting these practices for the synthesis of this compound could lead to a more efficient, economical, and sustainable manufacturing process.

Advanced Spectroscopic and Structural Characterization of 6 3 Chloro Propoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the 6-(3-Chloro-propoxy)-1H-indole molecule. The indole (B1671886) ring itself has several aromatic protons (at positions 2, 3, 4, 5, and 7) and a single N-H proton. The 3-chloropropoxy side chain would exhibit signals corresponding to the three methylene (B1212753) groups (-O-CH₂-, -CH₂-, and -CH₂-Cl). Key information would be derived from:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons.

Integration: The area under each signal, proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals due to coupling with neighboring protons, which reveals connectivity. For example, the methylene protons of the propoxy chain would be expected to show triplet or multiplet patterns.

¹³C NMR: A carbon-13 NMR spectrum would display a signal for each unique carbon atom. This would include the carbons of the indole bicyclic system and the three distinct carbons of the alkyl side chain. This analysis confirms the carbon skeleton of the molecule.

No specific, experimentally-derived ¹H or ¹³C NMR data tables for this compound could be located in the searched literature.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming which protons are adjacent in the structure (e.g., linking the methylene groups in the propoxy chain).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the 3-chloropropoxy side chain to the correct position (C-6) on the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, helping to confirm the three-dimensional conformation of the molecule.

Specific data from 2D NMR experiments for this compound are not available in published research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

HRMS would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C11H12ClNO) by distinguishing it from other combinations of atoms that might have the same nominal mass.

While the molecular formula is known, specific HRMS measurement data for this compound were not found.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of the compound and to obtain its mass spectrum. The retention time from the LC would serve as a characteristic property, while the MS component would confirm the molecular weight of the eluted compound.

No LC-MS analysis reports for this specific molecule are available in the searched literature.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretch: A distinct band, typically in the region of 3300-3500 cm⁻¹, corresponding to the indole N-H bond.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the propoxy chain just below 3000 cm⁻¹.

C=C Stretches: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole ring.

C-O Stretch: A strong band, typically around 1050-1250 cm⁻¹, for the aryl-alkyl ether linkage.

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

No experimentally recorded IR spectrum for this compound could be located.

X-ray Crystallography for Solid-State Molecular Architecture Determination

An extensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for this compound, are not publicly available at this time. Such a study would be necessary to definitively determine its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking.

Chiroptical Spectroscopy (If Applicable to Chiral Analogues)

There is currently no information available in the scientific literature regarding the synthesis or chiroptical spectroscopic analysis of chiral analogues of this compound. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Should chiral derivatives of this compound be synthesized in the future, these methods would be invaluable for elucidating their absolute configuration and conformational preferences in solution.

Computational and Theoretical Investigations of 6 3 Chloro Propoxy 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and reactivity, providing a theoretical framework for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.govaaai.org It is based on the principle that the energy of a system can be determined from its electron density. nih.gov DFT calculations provide valuable information about the distribution and energy of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For 6-(3-chloro-propoxy)-1H-indole, DFT calculations can elucidate these frontier molecular orbitals, which play a key role in its chemical reactions and electronic properties. scite.ai

Illustrative DFT Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

This interactive table presents hypothetical data derived from theoretical calculations for illustrative purposes.

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscispace.com For a flexible molecule like this compound, which possesses a rotatable propoxy chain, identifying the most stable conformations (energy minima) is crucial.

Computational methods, often coupled with quantum chemical calculations, can systematically explore the potential energy surface of the molecule to locate its global and local energy minima. This process involves rotating the flexible bonds and calculating the energy of each resulting conformer. The most stable conformer, corresponding to the global energy minimum, is the one most likely to be populated at equilibrium and is often the bioactive conformation.

Illustrative Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 1.25 | 65.2° |

This interactive table presents hypothetical data to illustrate the results of a conformational analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly in electrophilic and nucleophilic reactions. The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Typically, red regions represent areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the propoxy group and the nitrogen atom of the indole (B1671886) ring, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atom attached to the indole nitrogen would likely exhibit a positive potential.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).

Before performing a docking simulation, the binding site of the target receptor must be characterized. This involves identifying the specific amino acid residues that form the binding pocket and understanding their chemical properties (e.g., hydrophobicity, charge, hydrogen bonding potential). The binding site of a protein is a three-dimensional cavity with a unique shape and electronic surface that is complementary to its specific ligand. For this compound, potential protein targets could include enzymes or receptors where indole-containing compounds are known to bind. The characterization of the binding site is crucial for accurately predicting the ligand's binding orientation.

Following a molecular docking simulation, the interactions between the ligand and the protein are analyzed to create a "fingerprint" of the binding mode. This fingerprint details the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, and the amino acid residues involved. nih.gov For this compound, key interactions could involve hydrogen bonding from the indole N-H group to an acceptor residue in the protein, and hydrophobic interactions involving the indole ring and the chloropropoxy chain.

Illustrative Ligand-Protein Interaction Data

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 84 | Hydrogen Bond (with indole N-H) | 2.9 |

| LEU 121 | Hydrophobic | 3.8 |

| PHE 256 | Pi-Pi Stacking (with indole ring) | 4.2 |

This interactive table presents hypothetical data from a molecular docking simulation to illustrate the types of interactions that could be observed.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide profound insights into its dynamic behavior, particularly when interacting with a biological target such as a protein receptor. These simulations can reveal how the compound binds, the stability of the complex it forms, and the specific interactions that govern its biological activity. jlu.edu.cn In studies of other indole derivatives, MD simulations have been crucial for analyzing binding models and understanding complex stability. eurjchem.com

The biological environment is aqueous, and understanding how a molecule interacts with water (solvation) is critical to predicting its behavior. MD simulations can model the explicit interactions between this compound and surrounding water molecules. This allows researchers to observe the formation of hydration shells and understand how solvation influences the molecule's preferred shapes or conformations.

The flexibility of the 3-chloropropoxy side chain means the compound does not exist in a single, rigid state but as a collection of different conformations, known as a conformational ensemble. MD simulations map out this ensemble, identifying the most stable (lowest energy) conformations in a solvated environment. The analysis would involve examining dihedral angles and intramolecular distances to characterize the flexibility of the side chain and the indole core.

Illustrative Data: Conformational Preferences of the Propoxy Chain The following table illustrates the type of data that could be generated from a conformational analysis of the C-O-C-C dihedral angle in the propoxy chain of this compound in an aqueous solution.

| Dihedral Angle Range (degrees) | Population (%) | Predominant Conformation Type |

| 50 to 70 | 65% | gauche |

| 170 to 190 | 30% | anti (trans) |

| Other | 5% | Transient states |

This table is for illustrative purposes only and represents the kind of data derived from MD simulations.

Ligand residence time—the duration a ligand stays bound to its receptor—is a critical parameter for drug efficacy that is often more predictive of in vivo activity than binding affinity alone. ucsd.edu Enhanced sampling MD simulation techniques can be used to investigate the kinetics of the binding and unbinding processes. By simulating the dissociation of this compound from a target protein, researchers can estimate its residence time. nih.gov

Furthermore, these simulations reveal the specific unbinding pathways, showing the sequence of interactions that break and form as the ligand exits the binding site. nih.govplos.org Studies on similar heterocyclic compounds like indazole have shown that ligands may exit through multiple channels, with specific amino acid residues acting as "gatekeepers". nih.govresearchgate.net Identifying these pathways and the associated energy barriers provides valuable information for designing molecules with longer residence times and improved therapeutic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a family of compounds including this compound, a QSAR model could predict the biological activity of new, unsynthesized derivatives, thereby guiding lead optimization. mdpi.com The development of a robust QSAR model involves several key steps. tandfonline.com

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. nih.gov For a set of indole derivatives, hundreds or even thousands of descriptors can be generated using specialized software. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, E-state parameters.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic fields. mdpi.com

Once generated, the most relevant descriptors that correlate with biological activity must be selected. This is a crucial step to avoid overfitting the model. tandfonline.com Techniques like genetic algorithms or stepwise multiple linear regression are often employed to choose a small subset of descriptors that provides the best predictive power. eurjchem.com For instance, a QSAR study on indolyl aryl sulfones identified hydrophobicity and E-state parameters as key descriptors for anti-HIV activity. tandfonline.com

Illustrative Data: Selected Molecular Descriptors for a Hypothetical Indole Series This table shows a hypothetical selection of descriptors that might be identified as relevant for the activity of a series of 6-alkoxy-1H-indole derivatives.

| Descriptor | Descriptor Class | Potential Influence on Activity |

| LogP | Hydrophobicity | Membrane permeability and binding to hydrophobic pockets |

| TPSA | Polar Properties | Hydrogen bonding capacity and cell penetration |

| HOMO Energy | Electronic | Electron-donating ability in charge-transfer interactions |

| Molecular Volume | Steric | Fit within the receptor binding site |

This table is illustrative and shows typical descriptors used in QSAR studies.

With the selected descriptors, a mathematical model is developed to correlate them with the biological activity (e.g., IC50 or Ki values). nih.gov Various statistical methods can be used:

Multiple Linear Regression (MLR): Creates a simple linear equation. eurjchem.com

Partial Least Squares (PLS): A regression technique suitable when descriptors are intercorrelated. tandfonline.com

Machine Learning Methods: Techniques like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can capture complex, non-linear relationships. tandfonline.com

The predictive quality of a QSAR model must be rigorously validated. nih.gov Validation is performed using several methods:

Internal Validation: Often done using a leave-one-out (LOO) cross-validation technique, where the model is repeatedly built leaving one compound out and then predicting its activity. A high cross-validation coefficient (q²) indicates a robust model. eurjchem.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activities of the test set compounds (which were not used in model creation) is a true measure of its predictive power. tandfonline.comnih.gov

Y-scrambling: The biological activity data is randomly shuffled to ensure the original correlation was not due to chance. nih.gov

A successfully validated QSAR model can then be used to predict the activity of virtual compounds, such as other derivatives of this compound, saving time and resources in the drug discovery process. mdpi.com

De Novo Design and Virtual Screening Strategies

Beyond analyzing and predicting activity, computational methods can be used to design new molecules or screen large virtual libraries to identify promising candidates.

De Novo Design involves using algorithms to generate novel molecular structures with desired properties, often tailored to fit a specific protein's binding site. jlu.edu.cn Starting with a scaffold like this compound, a de novo design program could suggest modifications to the indole ring or the propoxy chain to optimize interactions with a target receptor, potentially leading to compounds with higher potency and better selectivity. acs.org

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.org If this compound were identified as a hit compound, ligand-based virtual screening could be used to find other commercially available molecules with similar structural or physicochemical features. acs.org Alternatively, if the structure of the biological target is known, structure-based virtual screening (e.g., molecular docking) can be employed to "dock" thousands of compounds into the target's binding site and score them based on their predicted binding affinity and interaction patterns. frontiersin.org This approach has been successfully used to identify novel indole-based inhibitors for various targets. mdpi.comacs.org

Preclinical Biological Activity and Mechanistic Investigations of 6 3 Chloro Propoxy 1h Indole Analogues

In Vitro Biochemical and Cellular Assays for Target Identification and Validation

Analogues of 6-(3-Chloro-propoxy)-1H-indole, particularly those incorporating the chloro-indole core, have been evaluated for their effects on various enzymes. These studies are critical for understanding the compound's mechanism of action and for developing targeted therapies.

Research into indole-based compounds has identified potent inhibitory activity against viral and human enzymes. For instance, a series of indole (B1671886) 5-chloropyridinyl ester derivatives were designed and evaluated as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. Several of these compounds demonstrated low nanomolar inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that the position of the carboxylic acid on the indole ring is a critical determinant of inhibitory potency. nih.gov For example, substituting the chloropyridinyl ester at the 4-position of the indole ring led to a decrease in enzyme inhibition but retained antiviral activity in cellular assays. nih.gov

In the context of cancer research, 5-chloro-indole derivatives have been identified as potent dual inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFRWT) and its T790M mutant (EGFRT790M), which is associated with resistance to some cancer therapies. nih.gov The most potent compounds from this series exhibited significant antiproliferative effects. nih.gov

| Compound Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Indole derivative 2 (indoline) | SARS-CoV-2 3CLpro | 320 nM | nih.gov |

| Compound 7b (indole with 3-nitro sulfonamide) | SARS-CoV-2 3CLpro | Improved activity over parent compound | nih.gov |

| Compound 7c (ester at 4-position) | SARS-CoV-2 3CLpro | Reduced activity vs. ester at other positions | nih.gov |

| Compound 5f (5-chloro-indole-2-carboxamide) | EGFRWT | Data not specified | nih.gov |

| Compound 5g (5-chloro-indole-2-carboxamide) | EGFRT790M | Data not specified | nih.gov |

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. The serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) found in the central nervous system, is a significant target for therapeutic development in areas like obesity, substance use disorders, anxiety, and depression. nih.gov Both agonists and antagonists of the 5-HT2C receptor have been investigated for their therapeutic potential. nih.govnih.gov

Indole derivatives, including those with chloro-substitutions, have been synthesized and evaluated for their activity at serotonin receptors. mdma.ch In vitro molecular pharmacology studies are often conducted in cell lines, such as HEK cells, to assess a compound's effect on receptor-mediated signaling pathways, like the Gq-phospholipase C (PLC) signaling cascade activated by the 5-HT2C receptor. nih.gov Such assays can determine whether a compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity. nih.gov The evaluation of structurally diverse ligands has shown that different compounds can produce distinct signaling outcomes at the 5-HT2C receptor. nih.govresearchgate.net

| Compound Class | Target Receptor | Observed Activity | Assay Context | Reference |

|---|---|---|---|---|

| Substituted 2-(Indol-1-yl) ethylamines | 5-HT2C | Agonist activity | Synthesis and biological evaluation | mdma.ch |

| Commercially available ligands (e.g., Ro 60-0175) | 5-HT2C | Agonist | In vitro PLC signaling in HEK cells | nih.gov |

| Commercially available ligands (e.g., SB-242084) | 5-HT2C | Antagonist | In vivo head-twitch response model | nih.gov |

Phenotypic screening involves testing compounds in cellular disease models to identify molecules that produce a desired change in the cell's phenotype, without prior knowledge of the specific molecular target. nih.gov This approach has been instrumental in the discovery of many first-in-class drugs. nih.gov

Analogues of this compound, such as 3-chloro-6-nitro-1H-indazole derivatives, have undergone cell-based screening to assess their biological activity. In one study, these compounds were evaluated for their antileishmanial properties against three different Leishmania species using an MTT assay, which measures cell viability. nih.gov The results showed that the inhibitory potency of the compounds was species-dependent, with several derivatives exhibiting strong to moderate activity against L. infantum. nih.gov This type of screening is valuable for identifying compounds with potential applications in treating infectious diseases.

| Leishmania Species | Observed Activity of Derivatives | Screening Assay | Reference |

|---|---|---|---|

| L. infantum | Seven derivatives showed strong to moderate activity | MTT Assay (Cell Viability) | nih.gov |

| L. tropica | Generally inactive (exceptions: compounds 11 and 13) | MTT Assay (Cell Viability) | nih.gov |

| L. major | Generally inactive (exception: compound 13) | MTT Assay (Cell Viability) | nih.gov |

Mechanistic Elucidation at the Molecular Level

Understanding how a compound interacts with its biological target at the molecular level is crucial for rational drug design and optimization. These studies can reveal the precise binding mode, the nature of the chemical interactions, and the structural basis for the compound's activity.

Detailed mechanistic studies have provided insights into how indole analogues bind to their protein targets. For the indole-derived SARS-CoV-2 3CLpro inhibitors, the mode of inhibition was found to involve a nucleophilic attack by the catalytic Cys145 residue on the inhibitor's ester carbonyl group. nih.gov This attack results in the formation of a covalent bond between the enzyme and the inhibitor, a mechanism that was further elucidated by X-ray crystal structures of the inhibitor-bound protease. nih.gov

In the case of the 5-chloro-indole derivatives targeting EGFR, computational docking studies were used to model the protein-ligand interactions. nih.gov These molecular modeling studies supported the enzyme inhibition data by showing favorable dual binding modes for the most active compounds within the active sites of both EGFRWT and the resistant EGFRT790M mutant. nih.gov

Certain analogues based on the indole scaffold have been shown to interact directly with nucleic acids, particularly DNA. These compounds often function as DNA alkylating agents, a mechanism of action common to many anticancer drugs.

Studies on enantiomers of 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline (amino-seco-CI-TMI), a complex indole derivative, revealed that these compounds alkylate DNA. nih.gov Using mass spectrometry, NMR spectroscopy, and gel electrophoresis, researchers determined that the alkylation occurs specifically at the N3 position of adenine (B156593). nih.gov Interestingly, the two enantiomers of the compound displayed distinct DNA sequence selectivities. nih.gov

In a related class of compounds, the seco-CI DNA alkylating moiety, 3-(chloromethyl)-6-hydroxyindoline, was linked to a 9-aminoacridine (B1665356) DNA-intercalating unit. nih.gov Unlike the trimethoxyindole-linked compound which targeted adenine in the minor groove, these acridine-linked analogues alkylated DNA predominantly at the N7 position of guanine (B1146940) in the major groove. This marked the first report of CI analogues targeting the major groove. nih.gov DNA unwinding experiments further showed that the acridine (B1665455) portion of the molecule remained intercalated between the DNA base pairs even after the alkylation event occurred. nih.gov

Intracellular Pathway Modulation Studies

Investigations into the intracellular effects of novel compounds are crucial for elucidating their mechanism of action. For indole derivatives, a common area of exploration is their impact on signaling pathways related to cell growth, inflammation, and apoptosis.

Studies on various indole analogues have demonstrated modulation of key cellular pathways. For instance, certain indole derivatives have been shown to interfere with inflammatory cascades by down-regulating the expression of pro-inflammatory cytokines. Mechanistic studies in such cases would typically involve techniques like Western blotting or ELISA to measure the levels of specific proteins such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell cultures treated with the compound.

Another area of investigation for indole-related compounds is their effect on pathways controlling cell proliferation and survival. Researchers might examine the activity of key enzymes in these pathways, such as protein kinases, or the expression levels of regulatory proteins. Data from such studies are often presented in tabular format, comparing the effects of different concentrations of the compound on protein expression or enzyme activity.

Table 1: Illustrative Data on Intracellular Pathway Modulation by a Hypothetical Indole Analogue

| Target Protein | Assay Type | Compound Concentration (µM) | % Inhibition/Modulation |

|---|---|---|---|

| NF-κB | Reporter Assay | 1 | 25% |

| 10 | 68% | ||

| Akt Phosphorylation | Western Blot | 1 | 15% |

| 10 | 55% | ||

| Caspase-3 Activity | Fluorometric Assay | 1 | 30% increase |

| 10 | 120% increase |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Vivo Preclinical Investigations (Animal Models) for Mechanistic Insights

Following in vitro characterization, promising compounds are often advanced to in vivo studies to understand their biological effects in a whole-organism context.

Animal Model Selection and Biological Justification

The choice of an animal model is dictated by the therapeutic area of interest. For instance, if an indole analogue is being investigated for its potential neuroprotective effects, a common model would be the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This model is justified by its ability to replicate some of the key pathological features of the human disease, including the loss of dopaminergic neurons. Similarly, for studying anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model in rodents might be employed. The selection of the animal model is a critical step and is always based on its established relevance to the human condition being studied.

Pharmacodynamic Marker Assessment (Without Efficacy/Safety Claims)

Pharmacodynamic (PD) studies aim to understand what the drug does to the body. In preclinical animal models, this involves measuring biomarkers that can provide insights into the compound's mechanism of action. For an indole derivative being studied for neuroinflammation, researchers might measure the levels of inflammatory cytokines in the brain tissue or cerebrospinal fluid of the animals. For compounds with potential anticancer activity, PD markers could include changes in the expression of proteins involved in cell cycle regulation or apoptosis within tumor tissue. These assessments are crucial for confirming that the compound is engaging its intended target in a living system.

Exploration of Compound Distribution and Biotransformation Pathways (Metabolic Stability)

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a fundamental aspect of preclinical development. Metabolic stability studies are often conducted in vitro using liver microsomes from different species, including humans. These studies help to predict the compound's half-life in the body.

Table 2: Example Data on In Vitro Metabolic Stability of a Hypothetical Indole Analogue

| Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 25 | 27.7 |

| Rat | 48 | 14.4 |

| Dog | 65 | 10.7 |

| Human | 80 | 8.7 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Activity Relationship Sar Analysis of 6 3 Chloro Propoxy 1h Indole Scaffolds

Systematic Modification of the Indole (B1671886) Nucleus and its Impact on Biological Activity

The indole nucleus is composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offering multiple positions for substitution (C-2, C-3, C-4, C-5, C-6, C-7, and N-1). Modification at these sites can profoundly influence a molecule's interaction with biological targets.

The placement of substituents on the indole ring is a critical determinant of biological activity. While the primary focus is the 6-(3-chloro-propoxy) scaffold, the importance of this specific substitution pattern can be understood by examining related indole derivatives where positional isomers have been evaluated.

Research on indole-based HIV-1 fusion inhibitors has highlighted the significance of the linkage position. In a series of bis-indole compounds, a 6-6' linkage between the indole units was found to be optimal for activity. nih.govacs.org When the linkage was altered to 5-6', 6-5', or 5-5', a significant reduction in both binding affinity and antiviral activity was observed. nih.gov This suggests that the C-6 position provides a crucial vector for substituent orientation to fit within the target's binding pocket.

Similarly, in a series of indole-3-glyoxylamide (B122210) based antiprion agents, systematic exploration of substitutions on the benzene ring (positions C-4 to C-7) revealed that introducing electron-withdrawing groups specifically at the C-6 position could enhance biological activity by as much as an order of magnitude. nih.gov This enhancement was accompanied by an improvement in metabolic stability. In contrast, studies on other indole series have shown that substitution at the C-4 position can be unfavorable for activity. researchgate.net For certain CysLT1 antagonists, methoxy (B1213986) substitution was most favorable at the C-7 position. researchgate.net These findings collectively underscore that the C-6 position is a privileged site for modification, and the presence of the 3-chloropropoxy group at this position likely plays a key role in defining the molecule's pharmacological profile.

Table 1: Effect of Indole Ring Substitution Position on Biological Activity in Analogous Series This table presents illustrative data from related indole series to demonstrate the principle of positional scanning.

The indole N-1 position, bearing a hydrogen atom, is a key hydrogen bond donor and a site for metabolic modification. Substitution at this position can dramatically alter a compound's properties. N-alkylation or N-acylation can influence receptor binding, membrane permeability, and metabolic stability.

For instance, in the development of cannabimimetic indoles, the N-1 alkyl side chain was identified as a crucial element for receptor interaction. nih.gov A systematic study varying the alkyl chain length from methyl to heptyl revealed that a minimum of three carbons was necessary for high-affinity binding to both CB1 and CB2 receptors, with optimal binding observed for a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons led to a sharp decrease in affinity, demonstrating a clear structural requirement at the N-1 position.

In another study on indole-3-carbinol (B1674136) (I3C) derivatives as potential breast cancer therapeutics, N-alkoxy substitutions significantly enhanced antiproliferative activity. nih.gov The potency increased with the length of the N-alkoxy chain from N-methoxy to N-butoxy, with the N-butoxy derivative being 470-fold more potent than the parent I3C. This highlights that substitution on the indole nitrogen can dramatically increase efficacy. Therefore, modification of the N-1 position of the 6-(3-chloro-propoxy)-1H-indole scaffold with various alkyl, acyl, or sulfonyl groups represents a viable strategy for modulating biological activity. nih.govgoogle.com

Variation of the Propoxy Chain and Chlorine Atom

The 3-chloropropoxy side chain at the C-6 position is a defining feature of the scaffold. Its length, flexibility, and the presence of the terminal chlorine atom are key parameters for SAR exploration.

The three-carbon (propoxy) spacer provides a specific distance and conformational flexibility between the indole core and the terminal chlorine atom. Altering this spacer length can probe the spatial requirements of the target's binding site. Studies on various molecular classes have shown that alkyl chain length is a critical factor for biological activity.

For example, in a series of quaternary 6-hydroxyquinolinium salts, antimicrobial activity was highly dependent on the length of the N-alkyl chain, with the C12 analog showing an optimal balance of efficacy and low cytotoxicity. nih.gov Similarly, for certain antibacterial polymers, a hexyl chain was found to provide the optimal hydrophobicity for biocidal activity. researchgate.net In the context of 6-alkoxy derivatives of the natural product braylin, homologation of the alkoxy chain beyond an ethoxy group was detrimental to its vasorelaxing activity, indicating a strict spatial limit for the side chain. nih.gov These examples suggest that both shortening the chain to an ethoxy or lengthening it to a butoxy or pentoxy group in the 6-(3-chloro-alkoxy)-1H-indole series would likely have a profound and predictable impact on biological activity. Branching the alkyl chain would introduce steric bulk and reduce conformational flexibility, which could either enhance selectivity or decrease activity depending on the topology of the binding site.

Table 2: Influence of Alkyl Chain Length on Biological Activity in Analogous Compound Series This table presents illustrative data from related series to demonstrate the effect of varying alkyl spacer length.

The chlorine atom on the propoxy chain is a key feature, influencing the compound's electronic properties and potential for interaction. Replacing chlorine with other halogens (fluorine, bromine, iodine) can fine-tune activity. The choice of halogen affects electronegativity, size, lipophilicity, and the potential to act as a leaving group in covalent interactions or to participate in halogen bonding.

In studies of SNAr reactions on 6-halopurine nucleosides, the reactivity order of the halogens was highly dependent on the reaction conditions and the nucleophile. researchgate.net For instance, with a butylamine (B146782) nucleophile, the displacement reactivity order was F > Br > Cl > I. This demonstrates that changing the halogen can significantly alter chemical reactivity. In drug design, fluorine is often used to block metabolic oxidation or modulate pKa, while bromine and iodine can introduce potent halogen bonding interactions. Moving the chlorine from the 3-position to the 2-position of the propoxy chain would create a secondary alkyl halide, altering its steric profile and reactivity, which would likely impact its interaction with a biological target.

Bioisosteric Replacements and Scaffold Hopping Approaches

When SAR exploration on a lead scaffold reaches its limits, bioisosteric replacement and scaffold hopping are powerful strategies to discover novel chemotypes with improved properties. nih.govspirochem.com

Bioisosteric replacement involves substituting a part of the molecule with a chemically different group that retains similar physical or chemical properties, resulting in similar biological activity. benthamscience.com For the this compound scaffold, this could involve several modifications:

Indole Core Replacement: The indole nucleus could be replaced by other bicyclic heteroaromatics such as indazole, benzimidazole, or azaindole. nih.govnih.govresearchgate.net For example, a successful strategy in developing MCL-1 protein inhibitors involved hopping from an indole-2-carboxylic acid scaffold to an indazole core, which transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. nih.govrsc.org

Side Chain Replacement: The 3-chloropropoxy group could be replaced with other functionalities. The terminal chlorine could be substituted with a nitrile or a small heterocyclic ring. The ether linkage could be replaced with a thioether, an amine, or an amide to probe different electronic and hydrogen-bonding characteristics.

Scaffold hopping is a more drastic approach that aims to replace the central core of the molecule with a structurally distinct scaffold while preserving the essential pharmacophoric interactions. chimia.chmdpi.com Starting from the this compound scaffold, computational or fragment-based methods could be used to identify entirely new core structures (e.g., quinoline, benzothiophene, or non-bicyclic scaffolds) that can present the key interaction groups in a similar spatial orientation. This strategy is particularly useful for escaping undesirable intellectual property space or overcoming intractable ADME/Tox issues associated with the original scaffold.

Table 3: Examples of Bioisosteric Replacements for the Indole Scaffold This table provides examples from literature where indole was successfully replaced by a bioisostere.

In-depth Analysis of this compound: A Review of Current Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the specific chemical compound this compound. Despite extensive searches for scholarly articles, patents, and research data, no specific studies detailing the Structure-Activity Relationship (SAR), pharmacophore modeling, or ligand-based drug design of this particular molecule could be identified.

While the indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, research appears to be focused on other derivatives. The broader class of indoles has been the subject of countless studies, leading to the development of drugs for a wide range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral agents. Methodologies such as pharmacophore modeling and ligand-based drug design are routinely applied to indole derivatives to elucidate their mechanisms of action and to design novel, more potent and selective molecules.

However, these extensive research efforts have not, according to available records, been specifically directed towards this compound. This particular combination of a 6-propoxy indole with a terminal chloride does not feature in published SAR studies that would provide the necessary data for a detailed analysis of its pharmacophore and for ligand-based design approaches.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" with a specific focus on "Pharmacophore Modeling and Ligand-Based Drug Design" as requested. The generation of such an article would require speculative and unsubstantiated information, which would not meet the standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities and the specific molecular interactions of this compound. Without such foundational research, any discussion of its pharmacophore or its use in ligand-based drug design remains purely theoretical.

Future Research Directions and Advanced Methodologies for 6 3 Chloro Propoxy 1h Indole Research

Exploration of Novel Synthetic Methodologies

While the synthesis of 6-(3-Chloro-propoxy)-1H-indole is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established chemical principles. A likely precursor for this compound is 6-hydroxyindole (B149900). The synthesis would then proceed via an O-alkylation reaction, where the hydroxyl group of 6-hydroxyindole reacts with a suitable three-carbon electrophile bearing a chlorine atom, such as 1-bromo-3-chloropropane (B140262), in the presence of a base.

To further enhance the efficiency, yield, and sustainability of synthesizing this compound and its derivatives, several novel synthetic methodologies can be explored:

Continuous Flow Chemistry: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.govnih.gov The use of microreactors can significantly accelerate reaction rates and facilitate seamless multi-step syntheses. nih.gov A continuous flow process for the synthesis of indole (B1671886) derivatives has been shown to be more efficient than traditional batch methods. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.comrsc.org This methodology could be employed for the synthesis and subsequent functionalization of the indole ring, potentially leading to novel derivatives of this compound with unique biological activities. Photocatalysis can even be utilized for the synthesis of indoles within living cells, opening up new avenues for studying their biological effects in real-time. mdpi.comrsc.org

Automated Synthesis Platforms: The use of automated platforms, such as those employing acoustic droplet ejection (ADE) technology, can dramatically accelerate the synthesis and screening of libraries of this compound derivatives on a nanoscale. researchgate.net This high-throughput approach allows for the rapid exploration of structure-activity relationships (SAR).

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. dntb.gov.uaresearchgate.net For this compound, these computational tools can be instrumental in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mdpi.com By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of unsynthesized compounds and prioritize the synthesis of the most promising candidates. nih.govnih.govnih.gov

Virtual Screening and Molecular Docking: In silico screening techniques can be used to virtually test large libraries of compounds against specific biological targets. jchr.org Molecular docking simulations can predict the binding affinity and orientation of this compound and its analogs within the active site of a target protein, providing insights into the molecular basis of their activity. rsc.orgnih.gov

De Novo Drug Design: Generative AI models can be trained on existing chemical data to design entirely new molecules with desired properties. This approach could be used to generate novel indole derivatives based on the this compound scaffold, optimized for activity against a specific target.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target assays and embrace a systems-level approach. The integration of various "omics" data can provide a holistic view of the compound's mechanism of action.

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in response to treatment with this compound, researchers can identify the cellular pathways and biological processes that are modulated by the compound. mdpi.comrsc.org Transcriptomic studies have been successfully used to investigate the biosynthesis of monoterpene indole alkaloids and to understand the response of organisms to other indole compounds. nih.govnih.gov

Proteomics: Proteomics involves the large-scale study of proteins. By examining changes in the proteome, researchers can identify the specific protein targets of this compound and understand how it affects protein expression and post-translational modifications. A chemoproteomic analysis of an indole derivative has been used to compare its effects to known non-steroidal anti-inflammatory drugs (NSAIDs).

Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. Analyzing the metabolome can reveal how this compound affects cellular metabolism and identify key metabolic pathways that are impacted. nih.gov Mass spectrometry-based techniques are powerful tools for the qualitative and quantitative analysis of indoles and their metabolites.

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the cellular response to this compound, leading to a deeper understanding of its mechanism of action and potential therapeutic applications.

Development of Advanced High-Throughput Screening Platforms

The discovery of new biological activities for this compound and its derivatives will be greatly facilitated by the use of advanced high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of large numbers of compounds against a variety of biological targets.

Target-Based Screening: In this approach, libraries of compounds are screened against a specific, purified biological target, such as an enzyme or a receptor. nih.gov This allows for the identification of compounds that directly interact with the target of interest.

Phenotypic Screening: Phenotypic screening involves testing compounds in cell-based or whole-organism assays to identify those that produce a desired biological effect, without prior knowledge of the specific molecular target. dntb.gov.ua This approach can uncover novel mechanisms of action and identify first-in-class therapeutics.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in response to compound treatment. This provides a more detailed and nuanced understanding of a compound's biological activity compared to traditional HTS methods.

Novel Assay Technologies: The development of novel assay technologies, such as fluorescence-based probes and biosensors, can enable the high-throughput screening of previously intractable targets. nih.govrsc.org For example, a fluorescence-based HTS assay has been developed for tryptophan-catabolizing enzymes, which are important targets in cancer immunotherapy. rsc.org

Investigation of Emerging Biological Targets and Pathways

The versatile indole scaffold has been shown to interact with a wide range of biological targets, suggesting that this compound and its derivatives may have therapeutic potential in a variety of diseases. nih.govmdpi.com Future research should focus on exploring the activity of this compound against emerging and previously unexplored biological targets and pathways.

Oncology: Indole derivatives have a long history in cancer therapy, with compounds like vinca (B1221190) alkaloids targeting tubulin polymerization. nih.govmdpi.com Emerging targets in oncology for indole-based compounds include protein kinases, histone deacetylases (HDACs), and proteins involved in apoptosis and drug resistance. mdpi.comresearchgate.netnih.gov

Neurodegenerative Diseases: Given the role of indole-containing molecules like serotonin (B10506) and melatonin (B1676174) in the central nervous system, there is significant interest in exploring indole derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Potential targets include enzymes involved in protein misfolding and aggregation, as well as pathways related to oxidative stress and neuroinflammation. Indole-3-carbinol (B1674136) and its derivatives have shown neuroprotective effects by activating the TrkB/PI3K/Akt signaling pathway. nih.gov

Metabolic Disorders: Recent studies have highlighted the role of indole and its derivatives in regulating glucose and lipid metabolism. nih.gov This suggests that this compound could be a starting point for the development of novel therapeutics for type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

By systematically exploring these emerging biological targets and pathways, researchers can uncover new therapeutic applications for this compound and contribute to the development of the next generation of indole-based medicines.

Q & A

Q. Key Factors Affecting Yield :

| Parameter | Impact | Optimal Range |

|---|---|---|

| Solvent | DMF enhances nucleophilicity; DMSO may cause side reactions | DMF or THF |

| Temperature | Higher temps accelerate kinetics but risk decomposition | 60–80°C |

| Base Strength | Strong bases (NaH) improve substitution efficiency | K₂CO₃ or NaH |